![molecular formula C46H38Si2 B14188704 [1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) CAS No. 920983-08-0](/img/structure/B14188704.png)
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) is an organic compound that features a phenylene core with ethene-2,1-diyl linkages to triphenylsilane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) typically involves the coupling of 1,4-dibromobenzene with triphenylsilane derivatives under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The ethene-2,1-diyl linkages can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding saturated derivatives.
Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro or bromo derivatives.
科学研究应用
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of [1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) involves its interaction with specific molecular targets and pathways. The ethene-2,1-diyl linkages and phenylene core allow the compound to participate in π-π stacking interactions and hydrogen bonding, which can influence its behavior in various chemical and biological systems. These interactions can affect the compound’s electronic properties, making it suitable for use in organic electronics and other applications.
相似化合物的比较
Similar Compounds
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triphenylsilane.
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylgermane): Similar structure but with triphenylgermane groups instead of triphenylsilane.
Uniqueness
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) is unique due to the presence of triphenylsilane groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability and reactivity, making it a valuable component in various scientific and industrial applications.
属性
CAS 编号 |
920983-08-0 |
|---|---|
分子式 |
C46H38Si2 |
分子量 |
647.0 g/mol |
IUPAC 名称 |
triphenyl-[2-[4-(2-triphenylsilylethenyl)phenyl]ethenyl]silane |
InChI |
InChI=1S/C46H38Si2/c1-7-19-41(20-8-1)47(42-21-9-2-10-22-42,43-23-11-3-12-24-43)37-35-39-31-33-40(34-32-39)36-38-48(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |
InChI 键 |
OERBUEOGVMUJAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C=CC2=CC=C(C=C2)C=C[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


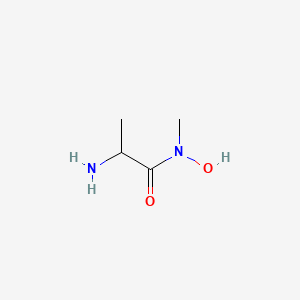
![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
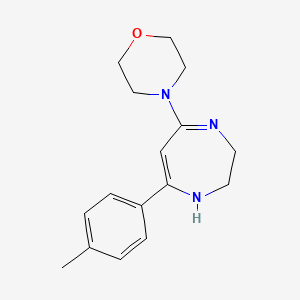
![2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]-](/img/structure/B14188630.png)
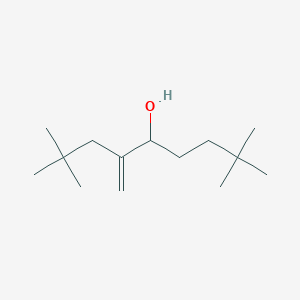
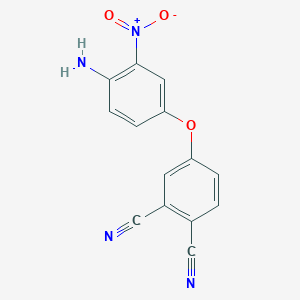

![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
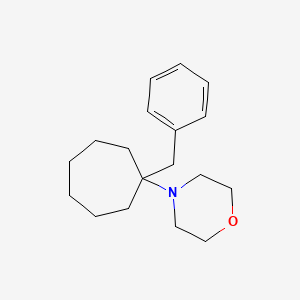
![2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro-](/img/structure/B14188681.png)
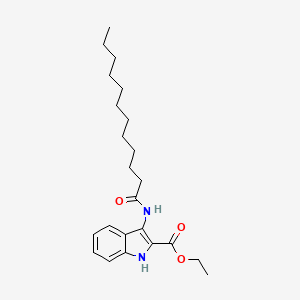
![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)
